Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18065943
InChI: InChI=1S/C10H8ClNO3/c1-5-8(10(13)14-2)6-3-4-7(11)12-9(6)15-5/h3-4H,1-2H3
SMILES:
Molecular Formula: C10H8ClNO3
Molecular Weight: 225.63 g/mol

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18065943

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate -

Specification

Molecular Formula C10H8ClNO3
Molecular Weight 225.63 g/mol
IUPAC Name methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8ClNO3/c1-5-8(10(13)14-2)6-3-4-7(11)12-9(6)15-5/h3-4H,1-2H3
Standard InChI Key OKOPCDAJTHJFLU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(O1)N=C(C=C2)Cl)C(=O)OC

Introduction

Synthesis

The synthesis of methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate can be achieved through several methods, involving key steps that require precise control over reaction conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to monitor the reaction progress and confirm product identity.

Applications

This compound finds applications in various scientific fields, including medicinal chemistry and organic synthesis. Its unique chemical properties make it an attractive candidate for research and development in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 5-chloro-2-methylfuro[2,3-b]pyridineSimilar furo-pyridine structureDifferent halogen substitution
Ethyl 6-chloro-2-methylfuro[2,3-b]pyridineEthyl ester instead of methyl esterPotentially different solubility
Methyl 6-fluoro-2-methylfuro[2,3-b]pyridineFluorine instead of chlorineMay exhibit distinct biological activity
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylateThiophene instead of furanDifferent heterocyclic ring

Research and Development

Research into methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate involves understanding its interaction with biological targets. This includes pharmacological studies to elucidate its mechanism of action at the molecular level. The compound's potential applications in medicinal chemistry highlight the need for continued research into its properties and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator